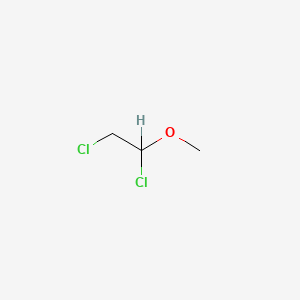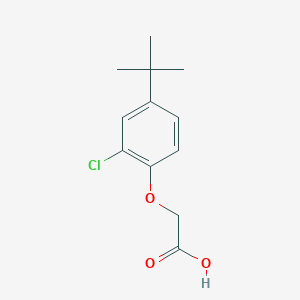![molecular formula C14H18N2O2 B8791939 CIS-2-CBZ-HEXAHYDROPYRROLO[3,4-C]PYRROLE CAS No. 1141669-43-3](/img/structure/B8791939.png)
CIS-2-CBZ-HEXAHYDROPYRROLO[3,4-C]PYRROLE
Vue d'ensemble
Description
CIS-2-CBZ-HEXAHYDROPYRROLO[3,4-C]PYRROLE is a complex organic compound belonging to the class of heterocyclic compounds. These compounds are characterized by their ring structures containing atoms of at least two different elements as members of its ring(s). The specific structure of this compound includes a pyrrole ring fused with a hexahydropyrrolo ring, making it a unique and interesting compound for various scientific studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of CIS-2-CBZ-HEXAHYDROPYRROLO[3,4-C]PYRROLE typically involves the condensation of benzylamine with a suitable pyrrole precursor under controlled conditions. One common method involves the Paal-Knorr pyrrole synthesis, where 2,5-dimethoxytetrahydrofuran reacts with benzylamine in the presence of a catalytic amount of iron (III) chloride in water . This reaction proceeds under mild conditions and yields the desired product in good to excellent yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process, making it more efficient and cost-effective.
Analyse Des Réactions Chimiques
Types of Reactions
CIS-2-CBZ-HEXAHYDROPYRROLO[3,4-C]PYRROLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the pyrrole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-substituted pyrroles or benzyl derivatives.
Applications De Recherche Scientifique
CIS-2-CBZ-HEXAHYDROPYRROLO[3,4-C]PYRROLE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.
Mécanisme D'action
The mechanism of action of CIS-2-CBZ-HEXAHYDROPYRROLO[3,4-C]PYRROLE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit quorum sensing in bacteria, thereby preventing biofilm formation and reducing bacterial virulence .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrano[3,4-c]pyrroles: These compounds share a similar pyrrole ring structure but have an additional pyran ring fused to the pyrrole.
Pyrrolo[1,2-a]pyrazine-1,4-dione: This compound has a similar pyrrole ring but is fused with a pyrazine ring.
Uniqueness
CIS-2-CBZ-HEXAHYDROPYRROLO[3,4-C]PYRROLE is unique due to its specific ring structure and the presence of a benzyl group, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
1141669-43-3 |
|---|---|
Formule moléculaire |
C14H18N2O2 |
Poids moléculaire |
246.30 g/mol |
Nom IUPAC |
benzyl 2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate |
InChI |
InChI=1S/C14H18N2O2/c17-14(18-10-11-4-2-1-3-5-11)16-8-12-6-15-7-13(12)9-16/h1-5,12-13,15H,6-10H2 |
Clé InChI |
OQLOYGBBFHCQCX-UHFFFAOYSA-N |
SMILES canonique |
C1C2CN(CC2CN1)C(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B8791874.png)
![2-[(4-Benzylpiperazin-1-yl)methyl]-1H-benzimidazole](/img/structure/B8791881.png)
![6-(4-Chlorophenyl)-4,4-dimethyl-1H-benzo[D][1,3]oxazin-2(4H)-one](/img/structure/B8791888.png)



![2-Chloro-6-methyl-7-(pentan-3-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8791910.png)

![2-(Methylthio)benzo[d]oxazol-6-ol](/img/structure/B8791917.png)
![4-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B8791934.png)
![2,6-Dimethyl-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B8791947.png)

